molecular formula C14H10D4N2O3S B1574281 N-acetyl Dapsone D4

N-acetyl Dapsone D4

Cat. No.: B1574281
M. Wt: 294.36
Attention: For research use only. Not for human or veterinary use.
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Description

In the landscape of modern biomedical research, the pursuit of analytical precision is paramount. Among the sophisticated tools developed to achieve this, deuterated analogues of bioactive molecules have become indispensable. These compounds, in which one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium (B1214612), serve as powerful reagents in a variety of research applications, particularly those involving quantitative analysis. clearsynth.commetsol.com Their unique physical properties, conferred by the mass difference between hydrogen and deuterium, allow for their differentiation from non-deuterated counterparts using mass spectrometry, without significantly altering their chemical behavior. aptochem.comnih.gov This principle forms the bedrock of stable isotope labeling, a technique that has revolutionized fields from drug metabolism studies to environmental science. clearsynth.com

Properties

Molecular Formula

C14H10D4N2O3S

Molecular Weight

294.36

Origin of Product

United States

Synthetic Strategies and Characterization of N Acetyl Dapsone D4 As a Research Reagent

Methodologies for Deuterium (B1214612) Incorporation into N-acetyl Dapsone (B1669823) D4

The synthesis of N-acetyl Dapsone D4 involves the strategic introduction of four deuterium atoms into the N-acetyl Dapsone molecule. The chemical name for this compound is N-(4-((4-Aminophenyl-2,3,5,6-d4)sulfonyl)phenyl)acetamide. synzeal.comcleanchemlab.com This indicates that the deuterium atoms are specifically located on the aminophenyl ring.

Strategies for Site-Specific Deuteration

Achieving site-specific deuteration is crucial for the synthesis of high-quality this compound for research purposes. Several strategies can be employed to introduce deuterium at specific positions within a molecule. These methods often involve the use of deuterated reagents and catalysts. acs.org

One common approach is catalytic hydrogen-deuterium exchange (H/D exchange) . This method utilizes a catalyst, often a transition metal like iridium or rhodium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2) or heavy water (D2O). acs.orgnih.gov The regioselectivity of this exchange can often be directed by functional groups present in the molecule. acs.org For aromatic compounds like the aniline (B41778) moiety in dapsone, directing groups can guide the deuterium to specific positions on the aromatic ring. acs.org

Another strategy involves the synthesis from deuterated precursors . In this approach, a starting material that already contains deuterium at the desired positions is used. For this compound, this could involve starting with a deuterated aniline derivative.

Defunctionalization-based deuteration is a more recent and promising strategy that involves the precise conversion of a specific functional group to a deuterium atom. oaepublish.com This can include methods like deuterodehalogenation (replacing a halogen atom with deuterium) or deuterohydrogenation of unsaturated bonds. oaepublish.com

Optimization of Deuterium Exchange and Yield for Research Scale Synthesis

For the production of this compound as a research reagent, optimizing the synthesis for both high deuterium incorporation and good chemical yield is essential. Factors that influence the efficiency of deuterium exchange include the choice of catalyst, solvent, temperature, and the deuterium source. nih.gov

For instance, in acid- and base-catalyzed H/D exchange reactions, the pH of the solution plays a significant role. nih.gov The selection of an appropriate catalyst is also critical. For example, certain ruthenium complexes have shown high activity in promoting H/D exchange in the presence of D2O. nih.gov

The reaction conditions must be carefully controlled to maximize the incorporation of deuterium at the target sites while minimizing unwanted side reactions or back-exchange (the replacement of newly introduced deuterium with hydrogen). nih.gov For research-scale synthesis, the process needs to be reproducible and scalable to ensure a consistent supply of the deuterated standard.

Overview of Synthetic Pathways for Deuterated Dapsone Metabolites

The synthesis of deuterated dapsone and its metabolites, including this compound, generally follows a multi-step process. A general scheme for synthesizing deuterated 4,4′-diaminodiphenylsulfone (Dapsone) and its analogs has been reported. researchgate.net This can be adapted for the specific synthesis of this compound.

A plausible synthetic route could start with the deuteration of a suitable precursor, such as 4-nitroaniline, at the 2, 3, 5, and 6 positions of the aromatic ring. This deuterated intermediate can then be used in subsequent steps to construct the diphenyl sulfone core structure of dapsone. Finally, acetylation of the amino group on the non-deuterated ring would yield this compound.

A patent for a scalable process for dapsone synthesis exists, which could potentially be adapted for deuterium labeling. The synthesis of related deuterated compounds like Dapsone-d8, where all eight hydrogens on the aromatic rings are replaced by deuterium, also provides insights into the methodologies that can be applied. veeprho.commedchemexpress.com

Rigorous Spectroscopic and Chromatographic Characterization of Synthesized this compound for Research Standards

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Confirmation and Purity Assessment for Research Use

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and is particularly useful for confirming the incorporation of deuterium.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated aminophenyl ring should be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at the intended positions. The remaining signals for the protons on the other aromatic ring and the acetyl group should be consistent with the structure of N-acetyl Dapsone.

²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be informative. The carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a shift in their resonance frequency compared to the non-deuterated compound.

NMR is also a primary method for assessing the purity of the synthesized compound. The presence of unexpected signals in the ¹H NMR spectrum can indicate the presence of impurities. researchgate.net

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Integrity Verification

High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the molecular weight and isotopic purity of this compound. targetmol.com

Molecular Weight Confirmation: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the confirmation of the elemental composition of the molecule. The expected molecular weight of this compound (C₁₄H₁₀D₄N₂O₃S) is approximately 294.4 g/mol , which is higher than that of the non-deuterated N-acetyl Dapsone (C₁₄H₁₄N₂O₃S, approx. 290.3 g/mol ). synzeal.comcleanchemlab.comcleanchemlab.comsynzeal.com

Isotopic Purity Assessment: HRMS can resolve the isotopic distribution of the molecular ion peak. This allows for the determination of the percentage of molecules that have incorporated the desired number of deuterium atoms (in this case, four). It can also detect the presence of molecules with fewer or more deuterium atoms, providing a measure of the isotopic enrichment.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern of this compound will differ from that of its non-deuterated counterpart due to the presence of deuterium, providing further structural confirmation. For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of dapsone and N-acetyl dapsone, specific ion transitions are monitored. researchgate.net

A certificate of analysis for a commercial this compound standard indicates that it conforms to the structure based on ¹H-NMR and Mass Spectrometry, with a chromatographic purity of >90%. cleanchemlab.com

Interactive Data Table: Key Characteristics of this compound

PropertyValueSource(s)
Chemical Name N-(4-((4-Aminophenyl-2,3,5,6-d4)sulfonyl)phenyl)acetamide synzeal.comcleanchemlab.comcleanchemlab.com
Molecular Formula C₁₄H₁₀D₄N₂O₃S synzeal.comcleanchemlab.comcleanchemlab.comsynzeal.comcleanchemlab.com
Molecular Weight ~294.4 g/mol synzeal.comcleanchemlab.comcleanchemlab.comsynzeal.comcleanchemlab.com
CAS Number 2070015-08-4 cleanchemlab.comcleanchemlab.comcleanchemlab.comsimsonpharma.com
Unlabeled CAS No. 565-20-8 clearsynth.com
Appearance Solid cenmed.com

Chromatographic Purity Assessment for Analytical Standard Applications (e.g., HPLC, GC)

The verification of purity for isotopically labeled standards like this compound is critical for its application in quantitative research. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques widely employed to assess the purity of such reference compounds. These methods are adept at separating the main compound from any potential impurities, including starting materials, byproducts of the synthesis, or degradation products.

For a compound like this compound, reversed-phase HPLC is a commonly utilized method. This technique separates molecules based on their hydrophobicity. A non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The purity of this compound is often reported to be greater than 98%. glpbio.com Certificates of analysis for commercially available this compound confirm that chromatographic purity is a key quality control parameter, with typical specifications of over 90%. cleanchemlab.com

While specific, detailed published methods for the chromatographic analysis of this compound are not abundant in publicly available literature, the methods for its non-deuterated counterpart, N-acetyl Dapsone, are well-established and provide a strong basis for its analysis. The primary difference in the chromatographic behavior between N-acetyl Dapsone and its D4 analogue is expected to be minimal, with any variation in retention time being very slight.

Research on the parent compound, Dapsone, and its primary metabolite, N-acetyl Dapsone, has established various HPLC methods. For instance, a reversed-phase HPLC method for Dapsone utilized a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water (40:60 v/v). researchgate.net The analysis was performed at a flow rate of 1.0 ml/min with UV detection at 260 nm, yielding a retention time for Dapsone of approximately 2.4 minutes. researchgate.net Another method for Dapsone employed a 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3) mixed with methanol (60:40 v/v) as the mobile phase, also with a flow rate of 1 ml/min, and detection at 295 nm. pharmahealthsciences.net

Gas chromatography is another viable technique for purity assessment, especially for volatile and thermally stable compounds. nih.gov Methods for the determination of Dapsone have been developed using GC. uctm.edu For GC analysis, derivatization may sometimes be necessary to increase the volatility and thermal stability of the analyte.

The data generated from these chromatographic analyses are crucial for confirming the identity and purity of this compound when it is used as an analytical standard. cleanchemlab.comsynzeal.com The peak area of the main compound relative to the total area of all peaks in the chromatogram is used to calculate the purity percentage.

The table below outlines a representative set of conditions for the HPLC analysis of N-acetyl Dapsone, which would be applicable for the purity assessment of this compound.

Table 1: Representative HPLC Parameters for Purity Assessment
ParameterCondition 1Condition 2
Stationary Phase (Column)Luna C18 (150 x 4.6 mm, 5 µm)Neosphere C18 (150 x 4.6 mm, 3.5 µm)
Mobile PhaseMethanol : Water (40:60 v/v)10 mM Ammonium Acetate (pH 3) : Methanol (60:40 v/v)
Flow Rate1.0 mL/min1.0 mL/min
Detection Wavelength260 nm295 nm
Column TemperatureAmbientAmbient
Injection Volume10 µL10 µL
Expected Retention Time~2.4 min (for Dapsone)Not specified
Purity Specification>98%>90%

Bioanalytical Method Development Utilizing N Acetyl Dapsone D4 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis for Research

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized for its high accuracy in determining the concentration of an analyte in a sample. epa.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as the internal standard (IS), to the sample. epa.gov In this case, N-acetyl Dapsone (B1669823) D4 acts as the internal standard for the quantification of N-acetyl Dapsone.

The core of the IDMS method lies in the measurement of the altered isotope ratio of the analyte after it has equilibrated with the added isotopic standard. epa.gov Since the stable isotope-labeled internal standard is chemically identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov This co-behavior allows the IS to compensate for variations and potential losses during the analytical process, from extraction to detection. epa.govnih.gov Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard, thus the ratio of the analyte to the internal standard remains constant. nih.govscioninstruments.com This makes IDMS particularly robust and less susceptible to the physical and chemical interferences that can affect other calibration methods. epa.gov

The use of deuterated internal standards, such as N-acetyl Dapsone D4, offers significant advantages in the quantitative analysis of research samples, primarily within the framework of liquid chromatography-mass spectrometry (LC-MS).

Compensation for Matrix Effects: Biological samples are complex mixtures containing numerous endogenous components like proteins, lipids, and salts. longdom.org These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect, leading to ion suppression or enhancement. longdom.orgtandfonline.com A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects. longdom.org By calculating the ratio of the analyte's signal to the internal standard's signal, these variations in ionization efficiency can be effectively nullified, leading to more accurate and reliable quantification. nih.govclearsynth.com

Correction for Sample Preparation Variability: During the multi-step process of sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), analyte loss is often unavoidable. Adding a deuterated internal standard at the earliest stage of sample preparation ensures that it undergoes the same processing as the analyte. scioninstruments.com This allows for the correction of any variability or incomplete recovery during extraction, improving the precision and accuracy of the results. nih.gov

Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more rugged and less susceptible to minor variations in experimental conditions, contributing to reliable data generation across different batches and analytical runs. clearsynth.com

While deuterated standards are widely used, it is important to ensure the stability of the deuterium (B1214612) labels, as exchange with protons can occur under certain conditions, potentially compromising accuracy. sigmaaldrich.com However, for many compounds, including this compound, they provide a reliable and cost-effective solution for high-quality quantitative bioanalysis.

Matrix effects, the alteration of analyte ionization efficiency by co-eluting compounds, are a major challenge in LC-MS-based bioanalysis. tandfonline.commdpi.com These effects can lead to inaccurate quantification through ion suppression or, less commonly, ion enhancement. longdom.orgtandfonline.com Several strategies can be employed during method development to minimize these interferences.

One of the most effective approaches is the optimization of sample preparation to remove interfering matrix components. longdom.orgchromatographyonline.com Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are used to clean up the sample before analysis. longdom.org For instance, in the analysis of dapsone and its metabolites in aquatic products, a combination of ammoniated acetonitrile (B52724) extraction and a cation exchange SPE column (MCX) was used for enrichment and purification. fxcsxb.com

Chromatographic separation is another critical area for optimization. chromatographyonline.com By adjusting chromatographic parameters, the analyte can be separated from the majority of matrix components, preventing their co-elution and subsequent interference in the ion source. longdom.org This can involve changing the stationary phase, mobile phase composition, or using gradient elution to achieve better resolution. longdom.orgchromatographyonline.com

Diluting the sample can also reduce the concentration of interfering compounds, thereby mitigating matrix effects. chromatographyonline.com However, this approach is only viable if the assay has sufficient sensitivity to detect the diluted analyte. chromatographyonline.com

While these strategies help reduce matrix effects, the use of a stable isotope-labeled internal standard like this compound is considered the most reliable method for compensation. longdom.org Because the IS is affected by ion suppression or enhancement in the same way as the analyte, the ratio of their signals remains consistent, allowing for accurate quantification even in the presence of significant matrix effects. nih.govlongdom.org

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for N-acetyl Dapsone and Related Metabolites in Research Samples

LC-MS/MS is the preferred technique for the simultaneous determination of dapsone and its metabolites, including N-acetyl dapsone, in various biological matrices due to its high specificity, sensitivity, and throughput. chromatographyonline.comresearchgate.net The development of such an assay involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. This compound is an ideal internal standard for these methods. synzeal.comcleanchemlab.com

A typical LC-MS/MS method involves sample preparation, chromatographic separation, ionization, and detection using multiple reaction monitoring (MRM). researchgate.net In MRM mode, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, providing excellent selectivity and reducing chemical noise. For example, in one method, the transitions monitored were m/z 291.1→156.0 for N-acetyl dapsone and m/z 257.3→160.0 for the internal standard (Dapsone D8). researchgate.net

Validation of the method is crucial and typically assesses selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability, as demonstrated in various studies for dapsone and its metabolites. researchgate.netfda.gov

Achieving optimal chromatographic separation is critical for resolving the analyte of interest from its metabolites and endogenous matrix components, thereby minimizing interferences and ensuring accurate quantification.

The choice of stationary phase (the column) and mobile phase is fundamental to developing a successful LC separation. For the analysis of dapsone and its metabolites, which are moderately polar compounds, reversed-phase chromatography is most commonly employed.

Stationary Phase: C18 columns are the most widely used stationary phases for separating dapsone and its metabolites. researchgate.netresearchgate.netresearchgate.netarabjchem.org These columns provide good retention and separation for a broad range of compounds. Other stationary phases like C8 and Phenyl-Hexyl have also been utilized. researchgate.netmdpi.com For instance, a study developing a method for a "Pittsburgh Cocktail" of drugs, which included dapsone, used a C18 Gold column (50 × 2.1 mm, 1.9 μm). nih.gov In another case, a Chromolith C18 high-resolution column was chosen for the simultaneous determination of Dapsone and N-acetyl Dapsone. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier, such as acetonitrile or methanol (B129727). mdpi.com The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase is common practice. researchgate.netarabjchem.org These additives help to control the pH and improve peak shape and ionization efficiency in the mass spectrometer. A mobile phase of acetonitrile and 2mM ammonium acetate was used for an isocratic elution of dapsone and N-acetyl dapsone. researchgate.net Another study used a gradient of 0.1% formic acid in water and acetonitrile for separating dapsone and dapsone hydroxylamine (B1172632). arabjchem.org

The following table summarizes typical stationary and mobile phases used in the analysis of dapsone and its metabolites.

Stationary Phase (Column)Mobile Phase ComponentsApplicationReference
Chromolith C18 (100x4.6mm)Acetonitrile, 2mM Ammonium AcetateSimultaneous determination of Dapsone and N-Acetyl Dapsone in human plasma researchgate.net
Acquity BEH C18 (2.1x50mm, 1.7µm)0.1% Formic Acid, AcetonitrileDetermination of dapsone and dapsone hydroxylamine arabjchem.org
CAPCELL PAK C18 (2.0x100mm, 3µm)Methanol, WaterDetermination of dapsone and N-acetyl dapsone in aquatic products fxcsxb.com
Gold C18 (50x2.1mm, 1.9µm)Water, MethanolAnalysis of a drug cocktail including dapsone/mono-N-acetyl dapsone nih.gov
Phenyl-HexylMethanol, Water, Formic Acid, Ammonium FormateAnalysis of immunosuppressants mdpi.com

For complex samples containing multiple analytes with different polarities, such as a parent drug and its various metabolites, gradient elution is often superior to isocratic elution. libretexts.org Gradient elution involves changing the composition of the mobile phase during the chromatographic run. libretexts.org This allows for the separation of a wider range of analytes in a shorter amount of time.

The process typically starts with a lower concentration of the organic solvent in the mobile phase to retain and resolve early-eluting, more polar compounds. The concentration of the organic solvent is then gradually increased to elute the more strongly retained, less polar compounds from the column. libretexts.org

An example of a gradient program for the analysis of dapsone and dapsone hydroxylamine is as follows:

Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: Acetonitrile

Flow Rate: 0.4 mL/min

Gradient Program:

0–0.5 min: 90% A

Application of N Acetyl Dapsone D4 in Mechanistic and Comparative Metabolic Research

In Vitro Metabolic Stability and Enzyme Kinetic Studies Utilizing N-acetyl Dapsone (B1669823) D4 as a Standard.glpbio.comliverpool.ac.uk

In vitro systems are fundamental in drug development for predicting a drug's metabolic fate in the body. N-acetyl Dapsone D4 plays a crucial role as a reference and internal standard in these assays.

Hepatic microsomes and cytosol are subcellular fractions containing a high concentration of drug-metabolizing enzymes. windows.net Researchers utilize these systems to investigate the rate at which a drug is metabolized. In such studies, incubations are typically performed at 37°C in a buffered solution containing the substrate (the drug being tested), the enzyme source (microsomes or cytosol), and necessary cofactors. windows.netxenotech.com For example, to measure N-acetyltransferase (NAT) activity, liver cytosol samples are incubated with a substrate and an acetyl-CoA regenerating system. windows.net this compound would be introduced into the reaction mixture at a known concentration to serve as an internal standard during the subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the accurate determination of the formation rate of the acetylated metabolite of the drug of interest.

Table 1: Typical Components of an In Vitro Hepatic Incubation System

ComponentFunctionTypical Concentration
Liver Microsomes/Cytosol Source of metabolic enzymes0.5 - 1 mg/mL protein
Phosphate Buffer (pH 7.4) Maintains physiological pH50-100 mM
Magnesium Chloride Cofactor for some enzymes3-10 mM
NADPH/Acetyl-CoA Cofactors for P450s/NATs1-2 mM
Substrate (Drug) Compound to be metabolizedVaries
This compound Internal StandardFixed Concentration

To understand the specific enzymes responsible for a drug's metabolism, researchers employ recombinant enzymes, which are individual drug-metabolizing enzymes produced in cell lines. nih.gov This is particularly important for drugs metabolized by polymorphic enzymes like N-acetyltransferase 2 (NAT2), where genetic variations can lead to significant differences in metabolic rates among individuals. fda.gov Studies have been conducted to characterize different human NAT1 variants by expressing them in E. coli or COS-1 cells. nih.gov By incubating a drug with specific recombinant NAT isoforms (e.g., NAT1, NAT2) and using this compound as an internal standard, scientists can determine which enzyme is primarily responsible for the acetylation of the drug and calculate key enzyme kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax). nih.gov

Hepatocytes, the main cells of the liver, provide a more comprehensive in vitro model as they contain a full complement of drug-metabolizing enzymes and cofactors. core.ac.uk Both suspended and cultured hepatocytes are used to create a more complete picture of a drug's metabolism, including uptake, metabolism, and efflux. core.ac.uk In these experiments, the test drug is added to the hepatocyte suspension or culture medium. At various time points, samples of the cells and the medium are collected and analyzed. This compound is added during the sample processing to accurately quantify the parent drug and its metabolites, providing a detailed metabolic profile.

Drug-drug interactions (DDIs) can occur when one drug affects the metabolism of another. In vitro DDI studies are conducted to assess this risk. For instance, dapsone has been shown to activate the CYP2C9-catalyzed oxidation of some nonsteroidal anti-inflammatory drugs. nih.gov In such studies, a probe substrate (a drug known to be metabolized by a specific enzyme) is incubated with liver microsomes in the presence and absence of a potential inhibitor or inducer. This compound can be used as an internal standard to precisely measure the formation of the probe substrate's metabolite, thereby quantifying the extent of inhibition or induction. nih.gov

Use in Animal Models for Basic Pharmacokinetic and Metabolic Pathway Elucidation Research

Animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism before human trials.

In preclinical animal studies, a test drug is administered to animals, and biological samples such as blood, urine, and tissues are collected over time. nih.gov To accurately measure the concentrations of the drug and its metabolites in these complex biological matrices, a robust analytical method is required. nih.gov LC-MS/MS is the method of choice, and the use of a stable isotope-labeled internal standard like this compound is critical for achieving the necessary precision and accuracy. researchgate.netresearchgate.net By adding a known amount of this compound to each sample prior to extraction and analysis, any variability in sample preparation or instrument response can be corrected for. This allows for the reliable determination of key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC). nih.govnih.gov

Table 2: Pharmacokinetic Parameters Determined Using this compound as an Internal Standard

ParameterDescriptionImportance
Cmax Maximum (or peak) serum concentration that a drug achievesIndicates the highest exposure to the drug
Tmax Time at which the Cmax is observedProvides information on the rate of drug absorption
t1/2 The time required for the concentration of the drug to reach half of its original valueDetermines the dosing interval
AUC The area under the plasma drug concentration-time curveReflects the total drug exposure over time

Tracing Metabolic Routes and Intermediates In Vivo in Pre-clinical Species using Deuterated Analogues

The investigation of metabolic pathways in preclinical species is fundamental to understanding a drug's disposition and potential for biotransformation. Deuterated analogues are invaluable for this purpose. When a non-labeled drug is administered, a deuterated version of a suspected metabolite, such as this compound, can be used as an internal standard for its quantification. medchemexpress.com This allows for the precise and accurate measurement of the metabolite's formation over time in biological matrices like plasma, urine, and bile.

Dapsone is metabolized in the liver via two primary, competing pathways: N-acetylation to form N-acetyl dapsone (MADDS) and N-hydroxylation to form dapsone hydroxylamine (B1172632) (DDS-NOH). nih.govnih.gov The N-acetylation is catalyzed by N-acetyltransferase (NAT) enzymes. nih.gov By administering dapsone to preclinical models (e.g., rats, mice) and using this compound as the internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, researchers can construct detailed pharmacokinetic profiles of the MADDS metabolite. This enables the characterization of key parameters such as the rate of formation, peak concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC). These data are crucial for building a comprehensive picture of the drug's metabolic route and the relative importance of the acetylation pathway in a given species.

For instance, after administering dapsone to Sprague-Dawley rats, plasma samples can be collected at various time points. During sample preparation, a known quantity of this compound is added. The distinct mass-to-charge (m/z) ratio of the deuterated standard allows it to be distinguished from the endogenously formed, non-deuterated N-acetyl dapsone during LC-MS/MS analysis, ensuring accurate quantification by correcting for variations in sample extraction and instrument response. arabjchem.org

Evaluation of Inter-species Differences in Metabolism using Deuterated Standards for Research Model Extrapolation

Extrapolating preclinical metabolic data to humans is a critical step in drug development, and understanding inter-species differences is key to its success. The expression and activity of drug-metabolizing enzymes, particularly N-acetyltransferases, can vary significantly between species. wikipedia.orgmdpi.com Humans exhibit a well-known genetic polymorphism in the NAT2 enzyme, leading to "slow" and "fast" acetylator phenotypes, which affects the metabolism of drugs like dapsone. nih.govwikipedia.org Preclinical species also show marked differences; for example, dogs are known to be deficient in N-acetylation capabilities. xenotech.com

This compound is an essential analytical standard for quantifying these inter-species differences. By conducting parallel in vivo studies in various species (e.g., rat, mouse, pig, non-human primate) and in vitro studies with liver microsomes or hepatocytes from different species (including human), researchers can generate comparative data on the formation of N-acetyl dapsone. researchgate.nettga.gov.au In these experiments, this compound provides the benchmark for accurately quantifying the metabolite, allowing for a direct comparison of acetylation rates. clearsynth.com

For example, studies have shown that the metabolism of dapsone is limited in pigs and mice, with minimal formation of the hydroxylamine metabolite, whereas rats and humans produce both N-acetyl dapsone and dapsone hydroxylamine. researchgate.nettga.gov.au Such comparative data, made robust by the use of deuterated standards like this compound, are vital for selecting the most appropriate animal model for predicting human pharmacokinetics and toxicity.

Table 1: Illustrative Comparative In Vivo Metabolism of Dapsone Across Preclinical Species

SpeciesParameterDapsoneN-acetyl Dapsone (MADDS)Dapsone Hydroxylamine (DDS-NOH)
Rat (Wistar)Plasma AUC (µg·h/mL)1504512
% of Dose in Urine (24h)20% (Parent)35% (as MADDS)5% (as Glucuronide)
Mouse (CD1)Plasma AUC (µg·h/mL)12060<1 (Below LOQ)
% of Dose in Urine (24h)25% (Parent)50% (as MADDS)Not Detected
Dog (Beagle)Plasma AUC (µg·h/mL)200<2 (Below LOQ)25
% of Dose in Urine (24h)60% (Parent)Not Detected15% (as Glucuronide)
HumanPlasma AUC (µg·h/mL)180 (Fast Acetylator)9015
Plasma AUC (µg·h/mL)250 (Slow Acetylator)3018

This table presents hypothetical data to illustrate the type of results obtained in comparative metabolic studies. The precise quantification of N-acetyl Dapsone relies on the use of a deuterated internal standard such as this compound.

Application in Permeability and Transport Studies in In Vitro Systems

Beyond metabolism, understanding a compound's ability to cross biological membranes is crucial for predicting its absorption and distribution. This compound serves as a high-fidelity analytical tool in the in vitro systems designed to assess these properties.

Caco-2 and MDCK Cell Monolayer Permeability Assessments utilizing this compound as an Analytical Reference

The Caco-2 (human colorectal adenocarcinoma) and MDCK (Madin-Darby Canine Kidney) cell lines are industry-standard models for predicting intestinal permeability and identifying substrates of efflux transporters like P-glycoprotein (P-gp). nih.govnih.gov These cells form polarized monolayers on semi-permeable supports, creating a two-chamber system (apical and basolateral) that mimics the intestinal barrier. medtechbcn.com

In these assays, the test compound (e.g., N-acetyl dapsone) is added to one chamber (donor), and its appearance in the other chamber (receiver) is measured over time. nih.gov To quantify the transported compound accurately via LC-MS/MS, a stable isotope-labeled internal standard is essential, making this compound the ideal reference for its non-deuterated counterpart. clearsynth.comrktech.hu The experiment is performed in both directions: apical-to-basolateral (A→B) to measure absorption and basolateral-to-apical (B→A) to measure efflux.

The primary outputs are the apparent permeability coefficient (Papp) and the efflux ratio (ER). A high Papp value suggests good permeability, while an efflux ratio greater than 2 indicates that the compound is likely a substrate of an efflux transporter like P-gp. nih.gov The use of this compound ensures that the calculated Papp and ER values for N-acetyl dapsone are precise, as it accounts for any compound loss during sample processing.

Table 2: Representative Data from a Bidirectional Caco-2 Permeability Assay

CompoundDirectionPapp (x 10-6 cm/s)Efflux Ratio (B→A / A→B)Permeability Class
Propranolol (High Permeability Control)A→B25.50.9High
B→A23.0
Atenolol (Low Permeability Control)A→B0.41.1Low
B→A0.44
Digoxin (P-gp Substrate Control)A→B0.215.0Low (Efflux)
B→A3.0
N-acetyl DapsoneA→B8.51.2Moderate
(Test Compound)B→A10.2

This table shows example data for control compounds and a hypothetical test compound, N-acetyl dapsone. This compound would be used as the internal standard for the LC-MS/MS quantification of N-acetyl dapsone in the receiver compartments.

Vesicle-Based Assays for Transporter Activity Research using Deuterated Substrates and Standards

Vesicle-based assays are a powerful tool for studying the kinetics of specific transport proteins without the complexity of a whole-cell system. researchgate.net In this method, membrane vesicles are prepared from cells overexpressing a single transporter, such as P-gp (ABCB1) or Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2). asm.orgnih.gov These vesicles are typically inside-out, so ATP-dependent uptake into the vesicle represents efflux from a cell. acs.org

Deuterated compounds like this compound can be used in two primary ways in these assays. First, this compound can serve as the labeled substrate itself. Its transport into the vesicles can be directly measured by LC-MS/MS, which offers an alternative to using radiolabeled compounds. acs.org This allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the affinity of the transporter for the substrate and the maximum rate of transport.

Second, if the non-deuterated N-acetyl dapsone is used as the substrate, this compound serves as the internal standard for its quantification. This is particularly useful in inhibition assays, where the ability of other compounds to block the transport of N-acetyl dapsone is measured. The concentration of the test inhibitor that reduces the transport of the substrate by 50% (IC50) can then be determined. These kinetic data are crucial for predicting potential drug-drug interactions at the transporter level.

Table 3: Hypothetical Kinetic Data from a Vesicle-Based Transporter Assay for MRP2

Assay TypeSubstrateParameterValue
Substrate AssessmentThis compoundKm (µM)75
Vmax (pmol/mg protein/min)250
Inhibition AssayEstradiol-17-β-glucuronide (Probe Substrate)IC50 of N-acetyl Dapsone (µM)120

This table illustrates the types of kinetic parameters determined using vesicle-based assays. This compound can be used either as a direct substrate for kinetic analysis or as an internal standard when its non-deuterated form is used in inhibition studies.

Advanced Research Perspectives and Future Directions in Deuterated Compound Utilization

Integration of N-acetyl Dapsone (B1669823) D4 into High-Throughput Screening Platforms for Metabolic Research

The integration of deuterated internal standards like N-acetyl Dapsone D4 into high-throughput screening (HTS) platforms represents a significant advancement for metabolic research. HTS assays are essential in early-stage drug discovery for rapidly assessing the metabolic stability of thousands of compounds. In this context, a reliable internal standard is crucial for ensuring the accuracy and reproducibility of the results. researchgate.net

This compound, as a stable isotope-labeled analog of a key dapsone metabolite, is an ideal candidate for such applications. Its physicochemical properties are nearly identical to the unlabeled N-acetyl dapsone, ensuring that it behaves similarly during sample preparation and analysis, yet it is distinguishable by mass spectrometry. clearsynth.com This minimizes variability and corrects for matrix effects, which are common challenges in HTS formats where sample cleanup is often minimal to maintain throughput. caymanchem.com The use of deuterated standards enhances the precision of quantitative analysis, allowing for more reliable comparisons of metabolic stability across a large library of test compounds. researchgate.netclearsynth.com This ultimately accelerates the identification of promising drug candidates with favorable metabolic profiles. researchgate.net

Future research will likely focus on the development of "cassette" or "cocktail" HTS assays, where multiple drug candidates are screened simultaneously in a single well. In such multiplexed experiments, the inclusion of specific deuterated internal standards for each analyte or its key metabolites, including potentially this compound for dapsone-related compounds, would be indispensable for accurate quantification and to avoid cross-talk between the analytes.

Development of Multi-Analyte Quantitative Methods for Comprehensive Metabolite Panels in Research Settings

There is a growing trend in pharmacological and clinical research to move from single-analyte assays to multi-analyte panels that can simultaneously quantify a parent drug and its major metabolites. This approach provides a more comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile from a single biological sample. nih.gov this compound is well-suited for inclusion in such panels for dapsone, providing an accurate internal standard for its corresponding unlabeled metabolite, monoacetyldapsone (B194098) (MADDS). clearsynth.com

The development of these methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies heavily on the use of stable isotope-labeled internal standards to ensure accuracy and precision. researchgate.net While some studies have utilized Dapsone-D8 to quantify both dapsone and N-acetyl dapsone, the principles of method validation and performance remain directly applicable. isca.me For instance, a validated LC-MS/MS method for the simultaneous determination of dapsone and N-acetyl dapsone in human plasma demonstrates the feasibility and reliability of such an approach. isca.me

The performance of such a multi-analyte assay is characterized by several key parameters, as illustrated in the table below, based on findings for the simultaneous analysis of dapsone and N-acetyl dapsone.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Simultaneous Quantification of Dapsone and N-acetyl Dapsone isca.me
ParameterDapsoneN-acetyl Dapsone
Linearity Range (ng/mL)0.50 - 2500.000.25 - 20.00
Intra-run Precision (% CV)< 15%< 15%
Inter-run Precision (% CV)< 15%< 15%
AccuracyWithin 100 ± 15%Within 100 ± 15%
Mass Transition (m/z)249.3 → 156.1291.1 → 156.0

This data underscores the robustness of using a deuterated internal standard in a multi-analyte setting to achieve reliable quantification. The future direction in this area involves expanding these panels to include a wider array of metabolites, including secondary and reactive metabolites, to gain an even more detailed picture of a drug's metabolic fate. The synthesis and use of corresponding deuterated standards, like this compound, will be critical for the accuracy of these next-generation metabolite panels. nih.gov

Theoretical Modeling and Computational Chemistry Approaches for Predicting Deuterium (B1214612) Effects on Metabolic Fate

The deliberate substitution of hydrogen with deuterium in a drug molecule can significantly alter its metabolic profile, a phenomenon known as the deuterium kinetic isotope effect (DKIE). researchgate.netmedchemexpress.com The C-D bond is stronger than the C-H bond, and as a result, its cleavage during metabolic reactions is often slower. vliz.be This can lead to a reduced rate of metabolism, potentially improving a drug's half-life and reducing the formation of toxic metabolites.

Computational chemistry and theoretical modeling are emerging as powerful tools to predict the metabolic consequences of deuteration before a compound is even synthesized. nih.gov These in silico methods can model the interaction of a deuterated compound with metabolic enzymes, such as cytochrome P450s, and predict the sites most susceptible to metabolism. By simulating the reaction pathways, researchers can estimate the magnitude of the DKIE for different positions in the molecule and identify the optimal locations for deuterium substitution to achieve a desired pharmacokinetic profile.

For a compound like this compound, computational models could be used to:

Predict how the deuterium substitution on the aminophenyl ring influences its potential for further metabolism.

Model its interaction with drug-metabolizing enzymes to understand if the deuteration affects enzyme affinity or turnover.

Compare the predicted metabolic stability of this compound to its non-deuterated counterpart, providing a theoretical basis for its utility as a stable internal standard that is less likely to be metabolized during analysis.

Advanced computational frameworks, such as those based on graph attention networks, are being developed to predict metabolic pathways based on a compound's structural features, which could be extended to deuterated molecules. The integration of experimental data with these predictive models will refine their accuracy and accelerate the rational design of deuterated drugs and internal standards.

Emerging Technologies and Methodologies Leveraging Deuterated Internal Standards in Drug Discovery Research

The utility of deuterated internal standards like this compound is expanding with the advent of new analytical technologies and methodologies in drug discovery. While LC-MS/MS remains the gold standard for quantitative bioanalysis, other techniques are gaining prominence where deuterated standards are equally valuable.

One such area is Raman microspectroscopy combined with deuterium isotope probing (Raman-DIP) . This technique can visualize the metabolic activity of cells by tracking the incorporation of deuterium from a labeled source into cellular biomass. While not a direct application for an internal standard like this compound, the underlying principle of using deuterium as a tracer highlights the expanding role of deuterated molecules in metabolic studies at the single-cell level.

Another emerging application is in high-resolution mass spectrometry (HRMS) for metabolomics and drug metabolite identification. HRMS provides more detailed structural information than traditional tandem mass spectrometry. When used in conjunction with deuterated standards, it can help to more definitively identify and quantify metabolites in complex biological matrices. The precise mass difference between the unlabeled analyte and the deuterated standard aids in the confident annotation of metabolic peaks.

Furthermore, the development of novel deuteration techniques , such as metal-free photoexcitation methods for hydrogen isotope exchange, is making the synthesis of a wider range of deuterated compounds more accessible and cost-effective. This will likely lead to the availability of a broader library of deuterated internal standards for a greater number of drug metabolites, further enhancing the precision of drug discovery research. The continuous innovation in analytical instrumentation and synthetic chemistry will undoubtedly create new applications for deuterated compounds like this compound, solidifying their critical role in advancing pharmaceutical science.

Q & A

Q. How is N-acetyl Dapsone D4 synthesized and characterized for pharmacokinetic studies?

this compound is synthesized via deuterium labeling of the parent compound Dapsone, typically through hydrogen-deuterium exchange reactions or isotopic substitution during acetylation. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and mass spectrometry (MS) to verify isotopic purity and molecular identity. Stability studies under varying pH and temperature conditions are critical to ensure structural integrity .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. This method provides high sensitivity (detection limits <1 ng/mL) and specificity, enabling differentiation between Dapsone, its metabolites (e.g., N-hydroxy derivatives), and deuterated analogs like this compound. Calibration curves should account for matrix effects and ion suppression in plasma or tissue homogenates .

Q. How does pH influence the electronic spectra of Dapsone and its deuterated derivatives?

Protonation states significantly alter UV-Vis absorption bands. For neutral Dapsone, peaks at 292 nm and 258 nm correspond to π→π* transitions. Acidic conditions (pH 1.0–4.0) induce a hypsochromic shift (258 nm → 240 nm) due to monoprotonation, while alkaline conditions cause a red shift (up to 290 nm) via deprotonation. Time-dependent density functional theory (TD-DFT) simulations align experimental and theoretical spectra (e.g., 286.9 nm vs. 292 nm experimentally) .

Advanced Research Questions

Q. What computational approaches are used to study molecular interactions of this compound with biological targets?

Time-dependent DFT (TD-DFT) and natural bond orbital (NBO) analysis identify electron transitions and orbital contributions to spectral bands. For protein-ligand interactions, molecular docking and molecular dynamics (MD) simulations assess binding affinities to targets like dihydropteroate synthase (DHPS). Solvent effects are modeled using polarizable continuum models (PCMs) to account for dielectric environments .

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models for Dapsone derivatives?

Discrepancies often arise from metabolic activation differences. For example, Mtb MbtI inhibition (IC₅₀ = 118 μM) in vitro may not translate to in vivo efficacy due to rapid hepatic metabolism of Dapsone to inactive N-acetyl derivatives. Use deuterated analogs like this compound in tracer studies to monitor metabolic stability and validate target engagement via isotopic labeling .

Q. What experimental designs optimize formulation stability for this compound in delivery systems?

Central composite design (CCD) with quadratic models evaluates excipient interactions. For emulgel formulations, variables like polymer concentration (X₁), emulsifier ratio (X₂), and pH (X₃) are optimized using response surface methodology. Stability is assessed via accelerated aging studies (40°C/75% RH) and HPLC quantification of degradation products (e.g., Dapsone hydroxylamine) .

Q. What mechanisms underlie this compound’s role in methemoglobinemia studies?

Dapsone hydroxylamine, a toxic metabolite, oxidizes hemoglobin to methemoglobin. This compound serves as a tracer to quantify metabolic flux through CYP450 isoforms (e.g., CYP2C19). Co-administration with inhibitors like cimetidine reduces hydroxylamine formation, validated via erythrocyte GSH depletion assays and LC-MS/MS metabolite profiling .

Q. How are deuterium-labeled compounds validated in metabolic pathway studies?

Isotopic tracing with this compound requires parallel experiments using unlabeled Dapsone to control for kinetic isotope effects (KIEs). Metabolic ratios (e.g., acetylated vs. hydroxylated metabolites) are quantified via MS/MS fragmentation patterns. In vitro hepatocyte models confirm enzymatic pathways (e.g., NAT2-mediated acetylation) .

Methodological Notes

  • Data Contradictions : Cross-validate computational predictions (e.g., TD-DFT spectra) with experimental UV-Vis and Raman spectroscopy. Use isosbestic point analysis to confirm protonation equilibria .
  • Statistical Analysis : For formulation optimization, apply ANOVA with Tukey’s post hoc tests (α=0.05) to CCD-generated data. Report regression coefficients (R² >0.90) and lack-of-fit tests .
  • Ethical Compliance : Monitor hematologic toxicity (e.g., methemoglobin levels) in animal models using co-oximetry and periodic CBC analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.